Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate is a chemical compound known for its unique structure and properties. It contains two phenylselanyl groups attached to an oct-2-enoate backbone, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate typically involves the reaction of oct-2-enoic acid with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselanyl groups. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenylselanyl groups can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate involves its interaction with biological molecules through its phenylselanyl groups. These groups can undergo redox reactions, which may contribute to the compound’s antioxidant properties. The molecular targets and pathways involved include the inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2,3-bis(phenylthio)oct-2-enoate: Similar structure but contains sulfur instead of selenium.
Propan-2-yl 2,3-bis(phenylselanyl)hex-2-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds are known for their antioxidant and therapeutic potential, making this compound particularly valuable for research and industrial applications.
Properties
CAS No. |
922525-88-0 |
---|---|
Molecular Formula |
C23H28O2Se2 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate |
InChI |
InChI=1S/C23H28O2Se2/c1-4-5-8-17-21(26-19-13-9-6-10-14-19)22(23(24)25-18(2)3)27-20-15-11-7-12-16-20/h6-7,9-16,18H,4-5,8,17H2,1-3H3 |
InChI Key |
VRBBDHLHYKKYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(C(=O)OC(C)C)[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.